molecular formula C₁₉H₂₄D₄O₄ B1152689 Monoundecyl Phthalate-d4

Monoundecyl Phthalate-d4

Cat. No.: B1152689
M. Wt: 324.45
Attention: For research use only. Not for human or veterinary use.
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Description

Monoundecyl Phthalate-d4 is a deuterated analog of monoundecyl phthalate, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility as an internal standard in mass spectrometry-based analyses, particularly for quantifying non-deuterated phthalate metabolites or environmental contaminants . While direct references to "this compound" are absent in the provided evidence, structurally related deuterated phthalates—such as diethyl phthalate-d4 (DEP-D4), monomethyl phthalate-d4, and dinonyl phthalate-d4—are extensively documented. These compounds share a common phthalate backbone with variable alkyl chain lengths and deuterium substitutions, enabling precise tracking of their non-deuterated counterparts in complex matrices like environmental samples or biological fluids .

Properties

Molecular Formula

C₁₉H₂₄D₄O₄

Molecular Weight

324.45

Synonyms

1,2-Benzenedicarboxylic Acid Monoundecyl Ester (9CI)-d4;  Hydrogen Undecyl Phthalate-d4;  1-Undecyl Ester 1,2-Benzenedicarboxylic Acid-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated phthalates are critical for analytical accuracy due to their near-identical chemical behavior to non-deuterated forms but distinct mass spectral signatures. Below is a detailed comparison of Monoundecyl Phthalate-d4 with analogous compounds, based on structural, analytical, and functional parameters:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₉D₄H₂₆O₄* ~338.5† Not explicitly listed Hypothetical undecyl chain with four deuteriums; likely used as an internal standard.
Diethyl Phthalate-d4 (DEP-D4) C₁₂H₁₄O₄ 520 (labeled) Not provided Ethyl groups deuterated; used in GC/MS for quantifying DEP in consumer products .
Monomethyl Phthalate-d4 C₉H₈O₄ 180.16 Not provided Deuterated methyl group; soluble in DMSO/methanol; used in environmental studies .
Dinonyl Phthalate-d4 C₂₆H₃₈D₄O₄ 422.63 1202865-43-7 Branched nonyl chains; environmental analysis standard in cyclohexane .
Monodecyl Phthalate-d4 C₁₈D₄H₂₂O₄ 310.42 2732762-53-5 Linear decyl chain; >95% purity; stored refrigerated for stability .

*Hypothesized formula based on naming conventions. †Estimated based on analogous structures.

Analytical Performance

  • Retention Behavior: Longer alkyl chains (e.g., dinonyl or didecyl) increase hydrophobicity, leading to longer retention times in GC/MS compared to shorter-chain analogs like DEP-D4 .
  • Detection Sensitivity : Deuterated compounds exhibit unique ion fragments (e.g., m/z 153 for DEP-D4 vs. m/z 167 for dimethyl phthalate-d4), reducing interference in complex samples .

Research Findings and Challenges

  • Synthesis: Deuterated phthalates are synthesized via proton-deuterium exchange reactions. For example, monomethyl phthalate-d4 is produced by reacting monomethyl phthalate with D₂O .
  • Limitations: Longer-chain deuterated phthalates (e.g., dinonyl) may exhibit lower solubility in polar solvents, complicating their use in aqueous matrices .
  • Emerging Trends: High-purity standards like monodecyl phthalate-d4 (>95% HPLC purity) are increasingly demanded for regulatory compliance in exposure studies .

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for detecting and quantifying Monoundecyl Phthalate-d4 in environmental or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with deuterated internal standards (e.g., diethyl phthalate-d4) is widely used. Key steps include:

  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate phthalates from complex matrices.
  • Internal Standards : Spiking with deuterated analogs (e.g., diethyl phthalate-d4) to correct for matrix effects and instrument variability .
  • Validation : Calibration curves with ≤20% relative standard deviation (RSD) for precision and recovery rates ≥80% .

Q. How should researchers design experiments to minimize contamination of this compound during sample collection and storage?

  • Methodological Answer :

  • Materials : Use glassware or phthalate-free plastics; avoid PVC tubing.
  • Storage : Freeze samples at −20°C to prevent degradation; validate stability over time via spike-and-recovery tests .
  • Blanks : Include procedural blanks to detect background contamination .

Q. What role do deuterated analogs like this compound play in isotope dilution mass spectrometry (IDMS)?

  • Methodological Answer : Deuterated phthalates serve as internal standards to:

  • Correct for analyte loss during extraction.
  • Improve quantification accuracy by matching physicochemical properties to the target analyte.
  • Example: Diethyl phthalate-d4 is used for quantifying non-deuterated phthalates in environmental samples .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • Tracer Studies : Use deuterium labeling to track metabolic intermediates (e.g., via LC-HRMS).
  • Comparative Analysis : Cross-validate findings with in vitro (hepatocyte assays) and in vivo (rodent models) systems.
  • Data Harmonization : Apply statistical tools (e.g., PCA) to identify confounding variables like species-specific enzyme activity .

Q. What experimental strategies are recommended for studying the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Microcosm Studies : Simulate real-world conditions (pH, temperature, microbial communities) to assess degradation kinetics.
  • Isotope Tracing : Use this compound to distinguish parent compounds from degradation products (e.g., phthalic acid derivatives) .
  • QSAR Modeling : Predict persistence and bioaccumulation using physicochemical properties (log Kow, hydrolysis rates) .

Q. How should researchers address discrepancies in toxicity studies of this compound, particularly regarding endocrine disruption thresholds?

  • Methodological Answer :

  • Dose-Response Analysis : Use benchmark dose (BMD) modeling to identify low-effect levels across studies.
  • Confounder Control : Account for coexposure to other phthalates (e.g., DEHP) via multivariate regression.
  • Example: A 2023 study resolved contradictions by standardizing assay protocols (e.g., OECD TG 457) for endocrine endpoints .

Q. What advanced techniques are available for elucidating the structural interactions of this compound with biomolecules?

  • Methodological Answer :

  • NMR Spectroscopy : Deuterated phthalates reduce signal interference from protons in solvents, enabling precise study of ligand-receptor binding (e.g., PPAR-γ) .
  • Molecular Dynamics Simulations : Pair experimental data with in silico models to predict binding affinities and conformational changes .

Tables for Methodological Reference

Parameter Recommended Practice Evidence Source
Internal Standard for GC/MSDiethyl phthalate-d4 (4 ng/µL)
Storage Stability−20°C, weekly stability checks
Detection Limit (GC/MS)0.1–1.0 µg/L in water matrices
Metabolic TracerDeuterium-labeled intermediates (LC-HRMS)

Key Research Gaps Identified

  • Cumulative Risk Assessment : Limited data on interactions between this compound and other phthalates in mixed exposures .
  • Long-Term Ecotoxicity : Need for multi-generational studies in aquatic organisms .

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